2-Bromo-4-phenylpyridine
Overview
Description
2-Bromo-4-phenylpyridine is a brominated pyridine derivative that is of interest in various fields of chemistry due to its potential as an intermediate in the synthesis of complex molecules. The presence of the bromine atom makes it a versatile compound for further functionalization through various chemical reactions.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through different methods. For instance, the Kröhnke synthesis has been utilized to functionalize terpyridines, which are related to the pyridine structure of interest . Additionally, multicomponent chemistry has been employed using 2-isocyanopyridines, with 2-bromo-6-isocyanopyridine being highlighted for its stability and synthetic efficiency . The 'halogen dance' reaction is another method used to synthesize 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, which can then be further modified .
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be characterized using techniques such as X-ray crystallography. For example, the X-ray structure of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol, a related compound, has been determined, providing insights into the geometry and intramolecular interactions of such molecules .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions, including Suzuki cross-coupling, which allows for the regioselective functionalization of the pyridine ring . The halogen dance reaction is another example, which has been used to create a variety of pentasubstituted pyridines . These reactions demonstrate the reactivity and versatility of brominated pyridines in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the compound's boiling point, solubility, and reactivity. The crystal packing and solid-state structures of related compounds have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in stabilizing these structures .
Scientific Research Applications
2-Bromo-4-phenylpyridine is a chemical compound with the molecular formula C11H8BrN and a molecular weight of 234.09 . It’s used extensively in scientific research. Here are some potential applications:
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Proteomics Research
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Drug Synthesis
- Summary : 2-Bromo-4-phenylpyridine can be used in drug synthesis.
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Material Science
- Summary : 2-Bromo-4-phenylpyridine can be used in material science.
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Catalysis
- Summary : 2-Bromo-4-phenylpyridine can be used in catalysis.
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Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors
- Summary : 2-Bromo-4-phenylpyridine has been used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are being evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
- Methods : The synthesis of these inhibitors involves starting from 2-fluoro-4-methylpyridine. This optimized strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this optimized protocol, both enantiomers of a potent inhibitor were synthesized. Biological data demonstrated that the (S)-enantiomer is two times more potent .
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Organic Synthesis and Pharmaceutical Intermediates
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Synthesis of Ocular Age Pigment A2-E
- Summary : 2-Bromo-4-methylpyridine has been used in the total synthesis of ocular age pigment A2-E . This pigment is a major component of lipofuscin granules that accumulate in the retinal pigment epithelium (RPE) cells with age, and its formation is thought to contribute to the development of age-related macular degeneration (AMD).
- Methods : The synthesis of A2-E involves starting from 2-fluoro-4-methylpyridine . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
- Results : Using this protocol, the overall yield could be increased from 3.6% to 29.4% .
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Pharmaceutical Intermediates
properties
IUPAC Name |
2-bromo-4-phenylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIILKQTJUOQCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068915 | |
Record name | 2-Bromo-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylpyridine | |
CAS RN |
54151-74-5 | |
Record name | 2-Bromo-4-phenylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54151-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-bromo-4-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromo-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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